(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
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Overview
Description
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule that features a combination of indole, benzofuran, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole and benzofuran intermediates. One common synthetic route includes:
Preparation of the Indole Intermediate: The indole intermediate can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Preparation of the Benzofuran Intermediate: The benzofuran intermediate can be synthesized via the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde or ketone.
Coupling Reaction: The indole and benzofuran intermediates are then coupled using a Wittig reaction to form the (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran core.
Sulfonation: The final step involves the sulfonation of the benzofuran core with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzofuran core can be reduced to form an alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often under basic conditions.
Major Products
Oxidation: Formation of hydroxylated indole derivatives.
Reduction: Formation of alcohol derivatives of the benzofuran core.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or biological process being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
- (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Uniqueness
The presence of the 4-methylbenzenesulfonate group in the target compound distinguishes it from similar compounds. This group can impart unique chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in substitution reactions.
Properties
Molecular Formula |
C26H21NO6S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C26H21NO6S/c1-16-4-8-20(9-5-16)34(29,30)33-19-6-10-21-24(14-19)32-25(26(21)28)12-17-15-27(2)23-11-7-18(31-3)13-22(17)23/h4-15H,1-3H3/b25-12+ |
InChI Key |
BHZRTFCMKIGIBB-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN(C5=C4C=C(C=C5)OC)C)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN(C5=C4C=C(C=C5)OC)C)O3 |
Origin of Product |
United States |
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